molecular formula C13H15IN2 B13085116 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide CAS No. 96229-06-0

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide

Katalognummer: B13085116
CAS-Nummer: 96229-06-0
Molekulargewicht: 326.18 g/mol
InChI-Schlüssel: SVGIGQFXRZYTBO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with methylating agents in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce reduced indole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methyl groups and iodide ion contribute to its unique properties compared to other indole derivatives .

Eigenschaften

CAS-Nummer

96229-06-0

Molekularformel

C13H15IN2

Molekulargewicht

326.18 g/mol

IUPAC-Name

2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-2-ium;iodide

InChI

InChI=1S/C13H15N2.HI/c1-14-8-7-11-10-5-3-4-6-12(10)15(2)13(11)9-14;/h3-6,9H,7-8H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

SVGIGQFXRZYTBO-UHFFFAOYSA-M

Kanonische SMILES

CN1C2=CC=CC=C2C3=C1C=[N+](CC3)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.